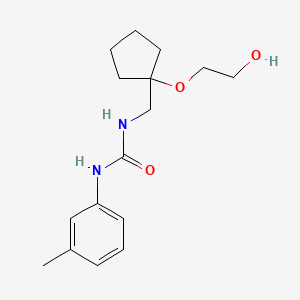
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea is an organic compound that features a urea functional group. Compounds with urea groups are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of hydroxyethoxy and cyclopentyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea typically involves the reaction of a cyclopentyl derivative with a hydroxyethoxy group and a tolyl isocyanate. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine or pyridine to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers for enhanced properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound for pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in treating diseases due to its unique structure.
Industry
Agriculture: Use as a pesticide or herbicide.
Manufacturing: Application in the production of specialty chemicals.
作用機序
The mechanism of action of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding.
Therapeutic Action: It may interact with specific receptors or pathways in the body to exert its effects.
類似化合物との比較
Similar Compounds
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group.
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group.
Uniqueness
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea is unique due to the specific positioning of the hydroxyethoxy and cyclopentyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-5-4-6-14(11-13)18-15(20)17-12-16(21-10-9-19)7-2-3-8-16/h4-6,11,19H,2-3,7-10,12H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWACGZCWSZKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2875056.png)
![2-chloro-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2875057.png)
![(2R)-2-[2-(Dimethylamino)ethoxy]propanoic acid;hydrochloride](/img/structure/B2875058.png)


![3,4-DIMETHOXY-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE](/img/structure/B2875061.png)

![Benzyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2875063.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2875065.png)


![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/new.no-structure.jpg)
![4-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2875070.png)
